molecular formula C38H62O17S2 B1427110 Tos-PEG13-Tos CAS No. 1456708-45-4

Tos-PEG13-Tos

Katalognummer B1427110
CAS-Nummer: 1456708-45-4
Molekulargewicht: 855 g/mol
InChI-Schlüssel: BFOYNTMRQQIZSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tos-PEG13-Tos is a PEG derivative containing two tosyl groups . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular formula of Tos-PEG13-Tos is C38H62O17S2 . The molecular weight is 855.0 g/mol . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity and coordinates of Tos-PEG13-Tos molecule .


Chemical Reactions Analysis

The tosyl group in Tos-PEG13-Tos is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The molecular formula of Tos-PEG13-Tos is C38H62O17S2 . The molecular weight is 855.02 . No additional physical and chemical properties are provided in the search results.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications of Polyethylene Glycol Conjugates

Alpha-tocopheryl polyethylene glycol succinate (TPGS), a conjugate involving Tos-PEG13-Tos, has shown potential in enhancing the bioavailability of poorly absorbed drugs and serving as a vehicle for drug delivery systems. Notably, TPGS and its variants have demonstrated significant anticancer activity. Research indicates that TPGS can inhibit the growth of certain cancer cells, such as human lung carcinoma cells, more potently than its precursor, alpha-tocopheryl succinate (TOS). The efficacy of TPGS in inducing apoptosis and generating reactive oxygen species surpasses that of TOS, highlighting its potential as a superior anticancer agent. These findings advocate for further exploration into the use of TPGS in cancer therapeutics, especially considering its role in improving the therapeutic efficacy of anticancer drugs (Youk et al., 2005; Youk et al., 2005).

Nanoparticle-based Drug Delivery

Nanoparticles for Targeted Cancer Therapy

Research has highlighted the design of nanoparticles for targeted cancer therapy. For instance, solid lipid nanoparticles (SLNs) modified with trans-activating transcriptional activator (TAT) and loaded with a combination of chemotherapeutic agents, such as paclitaxel and α-tocopherol succinate-cisplatin prodrug (TOS-CDDP), have demonstrated synergistic antitumor activity against cervical cancer. These nanoparticles show potential in improving the therapeutic efficacy of treatments for cervical cancer and potentially other cancer types, showcasing the versatile applications of Tos-PEG13-Tos in targeted and combination cancer therapy (Liu et al., 2017).

Safety and Hazards

Tos-PEG13-Tos is not classified as a hazard . In case of skin contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash eyes with copious amounts of water for at least 15 minutes . In case of inhalation, remove to fresh air . In case of ingestion, seek medical attention .

Zukünftige Richtungen

Tos-PEG13-Tos is a PEG derivative containing two tosyl groups . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions . These properties make it a promising candidate for future research and applications, particularly in the field of drug delivery .

Wirkmechanismus

Target of Action

Tos-PEG13-Tos is a PEG linker containing two tosyl groups . The primary targets of Tos-PEG13-Tos are molecules that undergo nucleophilic substitution reactions. The tosyl groups serve as very good leaving groups for these reactions .

Mode of Action

The mode of action of Tos-PEG13-Tos involves its interaction with target molecules through nucleophilic substitution reactions. The tosyl groups on Tos-PEG13-Tos are replaced by nucleophiles in these reactions .

Pharmacokinetics

The pharmacokinetics of Tos-PEG13-Tos are influenced by its PEG linker. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its absorption and distribution within the body.

Action Environment

The action of Tos-PEG13-Tos can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of nucleophilic substitution reactions. Furthermore, the presence of different nucleophiles can influence the outcome of the reactions. The hydrophilic PEG spacer can increase the compound’s stability in aqueous environments .

Eigenschaften

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62O17S2/c1-35-3-7-37(8-4-35)56(39,40)54-33-31-52-29-27-50-25-23-48-21-19-46-17-15-44-13-11-43-12-14-45-16-18-47-20-22-49-24-26-51-28-30-53-32-34-55-57(41,42)38-9-5-36(2)6-10-38/h3-10H,11-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOYNTMRQQIZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H62O17S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tos-PEG13-Tos

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tos-PEG13-Tos
Reactant of Route 2
Reactant of Route 2
Tos-PEG13-Tos
Reactant of Route 3
Reactant of Route 3
Tos-PEG13-Tos
Reactant of Route 4
Reactant of Route 4
Tos-PEG13-Tos
Reactant of Route 5
Reactant of Route 5
Tos-PEG13-Tos
Reactant of Route 6
Reactant of Route 6
Tos-PEG13-Tos

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.